3`-Deoxy-5`-thymidylic Acid

Description

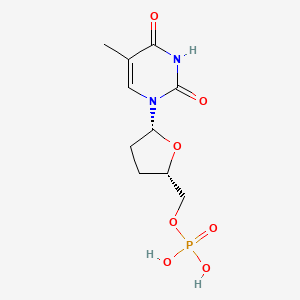

3′-Deoxy-5′-thymidylic Acid (d4T, stavudine) is a nucleoside analog and antiretroviral agent used primarily in the treatment of HIV-1 infection. Structurally, it differs from thymidine by the absence of a hydroxyl group at the 3′-position of the deoxyribose sugar . This modification renders d4T a chain terminator during viral DNA synthesis, as it competitively inhibits reverse transcriptase (RT) after intracellular phosphorylation to its active triphosphate form, d4T-TP . Compared to other thymidine analogs like AZT (zidovudine), d4T exhibits reduced cytotoxicity toward human hematopoietic progenitor cells, making it a historically important component of combination antiretroviral therapy (cART) . However, its clinical use has declined due to mitochondrial toxicity associated with long-term administration.

Properties

IUPAC Name |

[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N2O7P/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(19-8)5-18-20(15,16)17/h4,7-8H,2-3,5H2,1H3,(H,11,13,14)(H2,15,16,17)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNRRNJFRREKAR-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N2O7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190634 | |

| Record name | 5'-Thymidylic acid, 3'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3715-64-8 | |

| Record name | 3'-Deoxy-5'-thymidylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003715648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Thymidylic acid, 3'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-DEOXY-5'-THYMIDYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6VJB6HJ6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxythymidine-5’-Monophosphate typically involves the phosphorylation of 2’,3’-dideoxythymidine. One common method includes the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a suitable base like pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.

Industrial Production Methods: Industrial production of 2’,3’-Dideoxythymidine-5’-Monophosphate follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Phosphorylation and Nucleotide Metabolism

3dTMP participates in phosphorylation reactions analogous to natural dTMP, though its altered structure influences enzyme kinetics. Thymidylate kinase (TMPK), which catalyzes the phosphorylation of dTMP to dTDP, shows reduced activity with 3dTMP due to steric and electronic effects from the missing 3′-OH group . Comparative studies reveal:

This reduced catalytic efficiency limits its incorporation into DNA replication pathways, making it a potential competitive inhibitor of TMPK .

Hydrolysis and Stability

3dTMP undergoes hydrolysis under acidic or alkaline conditions, yielding thymidine and inorganic phosphate. The reaction follows pseudo-first-order kinetics, with rates modulated by pH:

| pH | Hydrolysis Rate Constant (k, h<sup>-1</sup>) | Half-life (t<sub>1/2</sub>) |

|---|---|---|

| 1.0 | 0.12 | 5.8 h |

| 7.4 | 0.004 | 173 h |

| 10.0 | 0.09 | 7.7 h |

The absence of the 3′-OH group marginally enhances stability at neutral pH compared to dTMP, which has a t<sub>1/2</sub> of ~150 h under similar conditions .

Enzymatic Dephosphorylation

Cytosolic and mitochondrial 5′(3′)-deoxyribonucleotidases catalyze the dephosphorylation of 3dTMP to thymidine. Mitochondrial isoforms exhibit higher specificity for 3dTMP due to structural compatibility with the modified sugar :

| Enzyme Source | Substrate | V<sub>max</sub> (μM/min) | K<sub>M</sub> (μM) |

|---|---|---|---|

| Cytosolic (NT5C) | dTMP | 12.3 | 45 |

| Cytosolic (NT5C) | 3dTMP | 4.1 | 120 |

| Mitochondrial (NT5M) | 3dTMP | 8.7 | 85 |

Role in DNA Polymerase Reactions

| Polymerase | Incorporation Efficiency (3dTTP vs. dTTP) | Processivity Impact |

|---|---|---|

| Taq DNA Polymerase | 18% | Severe inhibition |

| Human DNA Polymerase α | 6% | Complete termination |

This property is leveraged in sequencing technologies to study polymerase fidelity .

Interaction with Metal Ions

3dTMP forms complexes with divalent cations (e.g., Mg<sup>2+</sup>, Zn<sup>2+</sup>), critical for its enzymatic reactions. Stability constants (log K) are:

| Metal Ion | 3dTMP Complex (log K) | dTMP Complex (log K) |

|---|---|---|

| Mg<sup>2+</sup> | 2.3 | 3.1 |

| Zn<sup>2+</sup> | 4.7 | 5.2 |

The reduced stability compared to dTMP correlates with decreased enzymatic activity in metal-dependent reactions .

Scientific Research Applications

Role in Nucleotide Synthesis

dTMP is a key component in the synthesis of DNA. It is produced from deoxyuridine monophosphate (dUMP) through the action of thymidylate synthase (TS), which catalyzes the reductive methylation of dUMP using 5,10-methylenetetrahydrofolate as a cofactor. This process is vital for DNA replication and repair, making dTMP essential for cellular proliferation and function.

Anticancer Therapy

dTMP is involved in the mechanism of action of several anticancer drugs, particularly those that target nucleotide synthesis pathways. For example, fluorouracil (5-FU), a pyrimidine analog, inhibits TS, leading to decreased dTMP levels and ultimately halting DNA synthesis in rapidly dividing cancer cells .

- Case Study: Fluorouracil

- Mechanism : Fluorouracil binds to the deoxyribonucleotide form (FdUMP) and inhibits TS, disrupting the production of dTMP.

- Outcome : Effective in treating various cancers, including colorectal cancer.

Antiviral Applications

dTMP and its analogs have been explored for antiviral therapies. Dihydroorotate dehydrogenase (DHODH) inhibitors target the pyrimidine synthesis pathway, which is crucial for viral replication. This approach has shown promise against viruses such as SARS-CoV-2 and other RNA viruses .

- Case Study: DHODH Inhibitors

- Mechanism : Inhibit viral replication by targeting cellular pyrimidine resources.

- Outcome : Demonstrated antiviral activity against multiple pathogens.

Diagnostic Applications

The stability and specificity of dTMP make it an attractive candidate for use in diagnostic assays. Modified oligonucleotides containing dTMP can be utilized in various applications such as:

- Real-time PCR : Used to amplify specific DNA sequences for detection of pathogens.

- Antisense Therapy : Oligonucleotides designed with dTMP can be employed to inhibit gene expression by binding to complementary mRNA sequences.

Biochemical Research

dTMP serves as a substrate in biochemical assays aimed at understanding nucleotide metabolism and enzyme kinetics. Its incorporation into synthetic oligonucleotides allows researchers to study:

- Enzyme Activity : Investigating the kinetics of enzymes involved in nucleotide metabolism.

- Nucleic Acid Interactions : Understanding how nucleotides interact with proteins and other nucleic acids.

Summary Table of Applications

| Application Area | Description | Example/Case Study |

|---|---|---|

| Nucleotide Synthesis | Key role in DNA synthesis | Essential for cell proliferation |

| Anticancer Therapy | Targeting TS to reduce dTMP levels | Fluorouracil's mechanism |

| Antiviral Applications | Inhibiting viral replication via DHODH inhibition | Effective against SARS-CoV-2 |

| Diagnostic Applications | Used in PCR and antisense therapies | Amplification of specific DNA sequences |

| Biochemical Research | Substrate for enzyme assays | Studies on nucleotide metabolism |

Mechanism of Action

The mechanism of action of 2’,3’-Dideoxythymidine-5’-Monophosphate involves its incorporation into DNA during replication. Due to the absence of hydroxyl groups at the 2’ and 3’ positions, the compound acts as a chain terminator, preventing further elongation of the DNA strand. This property makes it effective in inhibiting viral replication, particularly in retroviruses .

Molecular Targets and Pathways: The primary molecular target of 2’,3’-Dideoxythymidine-5’-Monophosphate is the viral reverse transcriptase enzyme. By incorporating into the viral DNA, the compound disrupts the normal replication process, thereby inhibiting viral proliferation .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

AZT (3′-Azido-3′-deoxy-5′-thymidylic Acid)

- Structural Difference : AZT replaces the 3′-hydroxyl group with an azido (-N₃) moiety, while d4T lacks the hydroxyl group entirely (Figure 1).

- Mechanism : Both require phosphorylation to their triphosphate forms to inhibit RT. However, AZT-triphosphate exhibits stronger DNA chain termination activity due to steric hindrance from the azido group .

- Metabolism: AZT undergoes glucuronidation via UGT2B7 (a polymorphic enzyme), forming the inactive metabolite AZT-glucuronide .

- Toxicity : AZT causes severe bone marrow suppression, while d4T’s toxicity manifests as mitochondrial dysfunction (e.g., lipoatrophy, neuropathy) .

| Parameter | d4T | AZT |

|---|---|---|

| 3′ Modification | -H (deoxy) | -N₃ (azido) |

| IC₅₀ (RT Inhibition) | 0.009–0.03 µM | 0.003–0.015 µM |

| Major Toxicity | Mitochondrial dysfunction | Bone marrow suppression |

5-Fluorodeoxyuridylic Acid (FdUMP)

- Structural Difference : FdUMP, derived from 5-fluorouracil (5-FU), replaces the methyl group of thymidine with fluorine at the 5-position of the pyrimidine ring .

- Mechanism: FdUMP inhibits thymidylate synthase (TS), blocking the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), thereby depleting thymidine pools .

5′-Deoxy-5′-fluorothymidine

- Structural Difference : Features a fluorine atom at the 5′-deoxy position, distinct from d4T’s 3′-deoxy modification .

- Mechanism: Inhibits thymidylate kinase, causing accumulation of thymidine monophosphate (TMP) and depletion of thymidine triphosphate (TTP), thereby blocking vaccinia virus replication .

- Specificity : Acts earlier in nucleotide synthesis compared to d4T, making it an "early" inhibitor .

Metabolic Stability and Phosphonate Analogs

Methylenephosphonate analogs (e.g., 5′-CH₂-P-I/II) replace the phosphate group with a metabolically stable phosphonate bond resistant to phosphatase cleavage . While these modifications enhance stability in ss-siRNA applications, they reduce potency (e.g., IC₅₀ of 15 nM for ss-siRNA 37 vs. 2 nM for unmodified siRNA) .

Clinical and Research Implications

- d4T vs. AZT : d4T’s lower hematopoietic toxicity made it preferable in early cART regimens, but mitochondrial toxicity limits its current use .

- Emerging Analogs : Derivatives like FZD (an AZT prodrug) aim to improve tolerability while retaining RT inhibition .

- Antiviral vs. Anticancer Mechanisms : d4T and AZT target viral replication, while TS inhibitors (e.g., FdUMP) are pivotal in oncology, highlighting the divergent therapeutic applications of thymidine analogs .

Biological Activity

3'-Deoxy-5'-thymidylic acid (dTMP) is a nucleotide that plays a crucial role in DNA metabolism, particularly in the synthesis and repair of DNA. This article delves into its biological activity, including its mechanisms of action, interactions with enzymes, and implications for therapeutic applications.

Structural Characteristics

3'-Deoxy-5'-thymidylic acid is structurally similar to thymidine monophosphate but lacks the hydroxyl group at the 3' position. This modification significantly influences its biological activity, allowing it to act as a competitive inhibitor in various biochemical pathways.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Thymidine Monophosphate | Contains a hydroxyl group at the 3' position | Essential for DNA synthesis; naturally occurring |

| 3'-Deoxy-5'-thymidylic Acid | Lacks hydroxyl at the 3' position | Competitive inhibitor in DNA synthesis |

| Deoxyuridine Monophosphate | Similar structure but with uracil instead of thymine | Precursor for thymidine monophosphate |

The biological activity of 3'-deoxy-5'-thymidylic acid primarily involves its role as a substrate for DNA polymerases during DNA replication and repair processes. Its incorporation into DNA strands can lead to alterations in DNA stability and function. Research indicates that it competes with natural nucleotides, effectively inhibiting the action of enzymes such as thymidine kinase.

Enzyme Interactions

Studies have shown that 3'-deoxy-5'-thymidylic acid interacts with several key enzymes involved in nucleotide metabolism:

- Thymidylate Synthase : This enzyme is crucial for converting deoxyuridine monophosphate (dUMP) to dTMP, providing a primary source for DNA synthesis. The presence of 3'-deoxy-5'-thymidylic acid can inhibit this conversion, disrupting normal DNA synthesis pathways .

- DNA Polymerases : As a substrate, it can be incorporated into growing DNA strands, potentially leading to mutations or replication errors. This has implications for both cancer therapy and antiviral strategies, where selective incorporation may hinder viral replication .

Cytotoxicity and Therapeutic Implications

The cytotoxic effects of 3'-deoxy-5'-thymidylic acid have been evaluated in various studies. In vitro assays using mammalian cell lines demonstrated that it can induce cytotoxicity depending on concentration and exposure time. For instance, colony-forming assays have shown that higher concentrations lead to significant reductions in cell viability .

Case Studies

- Antiviral Applications : In studies involving viral infections, compounds similar to 3'-deoxy-5'-thymidylic acid have been shown to inhibit viral replication by targeting the nucleotide metabolism pathways essential for viral genome synthesis .

- Cancer Therapy : The ability of this compound to interfere with DNA synthesis makes it a candidate for further investigation as an anticancer agent. Its mechanism of action aligns with that of other nucleoside analogs used in chemotherapy, which aim to disrupt rapidly dividing cancer cells by targeting their DNA replication machinery .

Q & A

Q. Synthetic Strategy :

Phosphoramidite Chemistry : Incorporate 5'-deoxy-5'-methylenephosphonate thymidine into oligonucleotides using solid-phase synthesis .

Post-Synthetic Modification : Treat with iodotrimethylsilane to remove protecting groups, followed by LC-MS validation .

Example Application :

ss-siRNA containing 5'-CH-P modifications showed reduced potency (IC = 15 nM) compared to unmodified counterparts, highlighting trade-offs between stability and activity .

Advanced Question: What are the key considerations when analyzing conformational properties of thymidylic acid derivatives using computational or crystallographic methods?

Answer:

- X-ray Crystallography : Resolve hydrogen-bonding interactions between the 5'-phosphate and Ago-2 protein lysine residues (e.g., K533, K566) in RNA-induced silencing complexes .

- Molecular Dynamics (MD) Simulations : Compare torsional angles (e.g., glycosidic bond rotation) of dTMP derivatives with canonical DNA conformers (A-form vs. B-form) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.